molecular formula C13H11BrClNO B2363822 4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol CAS No. 298217-75-1

4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol

Cat. No.: B2363822
CAS No.: 298217-75-1
M. Wt: 312.59
InChI Key: TVVDYVJXKKDEPK-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol is an organic compound with the molecular formula C13H11BrClNO It is a derivative of phenol, characterized by the presence of bromine and chlorine atoms, as well as an amino group attached to a phenyl ring

Mechanism of Action

Mode of Action

It’s known that the compound can participate in suzuki-miyaura coupling reactions , which suggests it may interact with its targets through a similar mechanism.

Biochemical Pathways

The compound’s involvement in suzuki-miyaura coupling reactions suggests it may influence pathways related to carbon-carbon bond formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include quinones, dehalogenated phenols, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: A related compound with similar structural features but lacking the amino group.

    4-Chloro-2-bromophenol: Another similar compound with the positions of bromine and chlorine atoms reversed.

    4-Bromo-2-aminophenol: A compound with an amino group instead of the chlorophenyl group.

Uniqueness

4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol is unique due to the presence of both bromine and chlorine atoms, as well as the amino group attached to a phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-bromo-2-[(4-chloroanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-7,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVDYVJXKKDEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=C(C=CC(=C2)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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